molecular formula C13H12N2O5S B14407261 Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- CAS No. 80953-40-8

Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-

Cat. No.: B14407261
CAS No.: 80953-40-8
M. Wt: 308.31 g/mol
InChI Key: HHSSIUVPPJRNSW-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- is an organic compound that features a benzenemethanamine core with a 4-nitrophenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- typically involves the reaction of benzenemethanamine with 4-nitrophenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.

    Reduction: Formation of benzenemethanamine, N-[[(4-aminophenyl)sulfonyl]oxy]-.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a targeting moiety.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- involves its interaction with nucleophiles, leading to the displacement of the sulfonyl group. This reaction can modify proteins or other biomolecules, affecting their function. The nitro group can also undergo reduction, leading to the formation of an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-nitro-: Similar structure but lacks the sulfonyl group.

    Benzenemethanamine, N-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.

    Benzenemethanamine, N,N,4-trimethyl-: Contains additional methyl groups on the amine nitrogen.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various fields of research .

Properties

CAS No.

80953-40-8

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

(benzylamino) 4-nitrobenzenesulfonate

InChI

InChI=1S/C13H12N2O5S/c16-15(17)12-6-8-13(9-7-12)21(18,19)20-14-10-11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

HHSSIUVPPJRNSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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